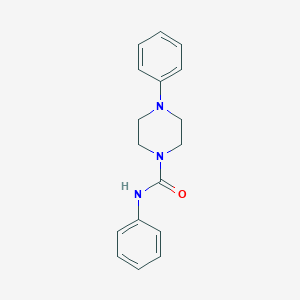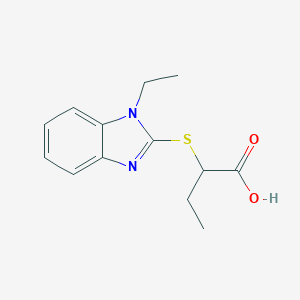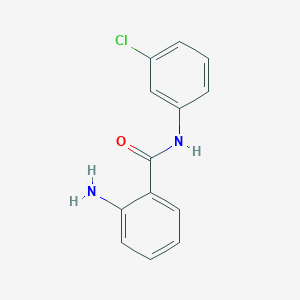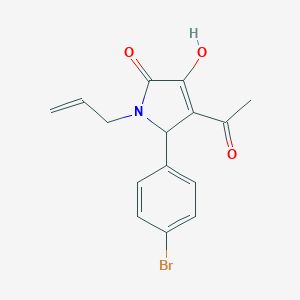
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a pyrrole-based inhibitor that selectively targets serine hydrolases and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various scientific research applications. One of the most significant applications is in the field of proteomics, where it is used to identify and characterize the activity of serine hydrolases. 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has also been used in drug discovery, where it is used to screen for potential drug targets. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been used in the study of various diseases, including cancer, Alzheimer's, and Parkinson's.
Mecanismo De Acción
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one works by irreversibly binding to the active site of serine hydrolases, which are enzymes involved in various physiological processes. This binding forms a covalent bond between 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and the enzyme, which allows for the identification and characterization of the enzyme's activity.
Biochemical and Physiological Effects:
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one can selectively inhibit the activity of serine hydrolases, which can lead to changes in various physiological processes. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects and has been shown to reduce the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes. However, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one research, including the development of more selective inhibitors, the identification of new serine hydrolase targets, and the development of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one-based diagnostic tools. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has the potential to be used in the development of new therapeutics for various diseases, including cancer and neurodegenerative disorders.
In conclusion, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole-based inhibitor that has significant potential applications in various fields. Its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes make it a valuable tool for scientific research. However, further research is needed to fully understand the potential of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-acetyl-5-(4-bromophenyl)-3-hydroxy-2-cyclopenten-1-one. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide and triethylamine to form the final product, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one.
Propiedades
Número CAS |
6194-20-3 |
|---|---|
Fórmula molecular |
C15H14BrNO3 |
Peso molecular |
336.18 g/mol |
Nombre IUPAC |
3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-prop-2-enyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H14BrNO3/c1-3-8-17-13(10-4-6-11(16)7-5-10)12(9(2)18)14(19)15(17)20/h3-7,13,19H,1,8H2,2H3 |
Clave InChI |
KTDSAGIJCIJEEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
SMILES canónico |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



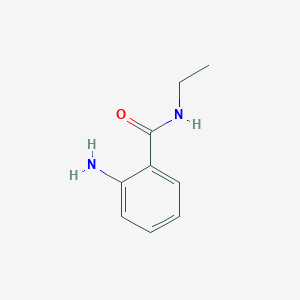


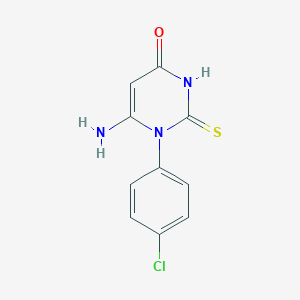
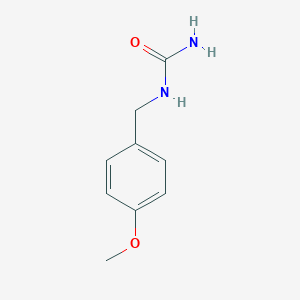

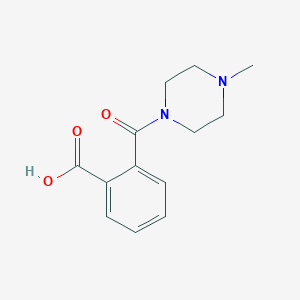
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
